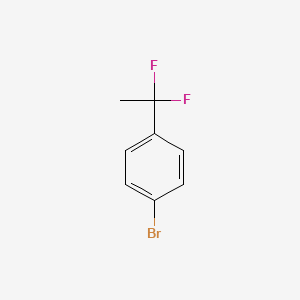

1-Bromo-4-(1,1-difluoroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIBKCFAFRHORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669759 | |

| Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000994-95-5 | |

| Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-(1,1-DIFLUOROETHYL)BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene

Abstract

This guide provides a comprehensive technical overview of the synthetic methodologies for producing this compound, a key building block in modern medicinal and materials chemistry. The gem-difluoroethyl moiety is a valuable bioisostere for carbonyl groups and ethers, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document emphasizes the most prevalent and efficient synthetic strategy: the deoxofluorination of 4-bromoacetophenone. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, and provide detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis.

Strategic Analysis: The Path to the Target Molecule

A logical retrosynthetic analysis of this compound identifies the most direct pathway for its construction. The core challenge lies in the introduction of the geminal difluoride unit.

Retrosynthetic Approach

The C-F bonds are most effectively formed by converting a carbonyl group. Therefore, the target molecule can be disconnected at the difluorinated carbon, revealing 1-(4-bromophenyl)ethanone (also known as 4'-bromoacetophenone) as the immediate and logical precursor. This commercially available starting material simplifies the synthetic route significantly.[2]

Caption: Retrosynthetic disconnection of the target molecule.

Synthetic Methodology: Deoxofluorination of a Ketone

The conversion of the carbonyl group in 1-(4-bromophenyl)ethanone to a gem-difluoro moiety is achieved through deoxofluorination. This transformation is fundamental in organofluorine chemistry.[3] The choice of fluorinating agent is the most critical decision in this synthesis, directly impacting safety, yield, and operational complexity.

Mechanism of Deoxofluorination

While the precise mechanism can vary with the reagent, the general pathway involves the activation of the carbonyl oxygen by the electrophilic fluorinating agent. This is followed by nucleophilic attack of fluoride ions. The process effectively replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.

Caption: Simplified mechanism of ketone deoxofluorination.

Reagent Selection: A Comparative Analysis

Two primary reagents are commonly employed for this transformation: Diethylaminosulfur trifluoride (DAST) and (Diethylamino)difluorosulfinium tetrafluoroborate (XtalFluor-E®).

| Reagent | Formula | Form | Key Advantages | Key Disadvantages |

| DAST | (C₂H₅)₂NSF₃ | Liquid | Well-established, high reactivity | Thermally unstable, can detonate above 90°C; highly toxic and moisture-sensitive, releases HF |

| XtalFluor-E® | [Et₂NSF₂]BF₄ | Crystalline Solid | High thermal stability, easier and safer to handle, does not generate free HF under anhydrous conditions[4] | Often requires a fluoride source/promoter for ketones[5] |

Expertise & Experience: For laboratory-scale synthesis where safety and ease of handling are paramount, XtalFluor-E is the superior choice.[4] However, DAST remains a widely documented and effective reagent when handled with appropriate engineering controls and precautions.[6] This guide will provide protocols for both, recognizing the different contexts in which they might be used.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis using DAST

This protocol is adapted from established literature procedures.[6] It requires strict adherence to safety protocols due to the hazardous nature of DAST.

Materials & Equipment:

-

1-(4-Bromophenyl)ethanone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Argon or Nitrogen supply

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Petroleum ether and dichloromethane for elution

Procedure:

-

Reaction Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (e.g., 3.0 g, 15.07 mmol) in anhydrous dichloromethane (30 mL) in a flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice-water bath. Slowly add DAST (e.g., 15.9 mL, 120.57 mmol) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent dangerous temperature spikes.

-

Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50°C. Stir at this temperature overnight.[6] Causality: Heating provides the necessary activation energy to drive the fluorination to completion.

-

Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture back to 0°C. Very slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This step quenches any unreacted DAST, which reacts violently with water. The large volume of ice water absorbs the heat of reaction.

-

Workup: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[6] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and dichloromethane (e.g., 4:1) to yield this compound as a pale yellow liquid.[6]

Protocol 2: Synthesis using XtalFluor-E®

This protocol leverages the enhanced safety profile of XtalFluor-E.[4] Note that for ketones, a fluoride source is often necessary to facilitate the reaction.[5]

Materials & Equipment:

-

1-(4-Bromophenyl)ethanone

-

XtalFluor-E®

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend XtalFluor-E® (1.5 to 2.0 equivalents) in anhydrous DCM.

-

Substrate Addition: Add the 1-(4-bromophenyl)ethanone (1.0 equivalent) to the suspension.

-

Promoter Addition: Slowly add Et₃N·3HF (e.g., 0.1 to 0.5 equivalents) as a promoter. Causality: For ketones, XtalFluor-E alone is often insufficient.[5] The added fluoride source initiates the deoxofluorination process.[5]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Quenching and Workup: Upon completion, cool the reaction and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

-

Drying and Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by silica gel chromatography as described in Protocol 1.

Caption: General experimental workflow for synthesis.

Product Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 1000994-95-5 | [6][7][8][9] |

| Molecular Formula | C₈H₇BrF₂ | [7][8][9] |

| Molecular Weight | 221.04 g/mol | [7][8][9] |

| Appearance | Pale yellow liquid | [6] |

| Density | ~1.495 g/mL at 25°C | [8] |

| Refractive Index | n20/D ~1.503 | [8] |

| GC-MS (m/z) | 220/222 (M+) | [6] |

Critical Safety Considerations

-

DAST: Extremely toxic, corrosive, and moisture-sensitive. Reacts violently with water and can decompose explosively with heat. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

-

XtalFluor-E®: While more stable than DAST, it is still a reactive chemical. Handle with standard laboratory precautions in a well-ventilated area.

-

Hydrogen Fluoride (HF): Deoxofluorination reactions can potentially generate HF, especially during aqueous workup. HF is extremely corrosive and toxic. Ensure quenching procedures are performed slowly and with adequate cooling.

-

Product Hazards: The final product is classified as toxic if swallowed.[8][10] Standard handling procedures for toxic chemicals should be followed.

Conclusion

The is most reliably achieved via the deoxofluorination of 1-(4-bromophenyl)ethanone. The choice between the classic reagent, DAST, and safer, modern alternatives like XtalFluor-E® depends on the specific laboratory capabilities and safety priorities. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this valuable fluorinated building block for application in drug discovery and materials science.

References

-

Organic Syntheses Procedure: 1-(4-Bromophenyl)ethanone oxime (1). (n.d.). Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of gem‐difluoroallylation of aryl bromides with substituted... Retrieved from [Link]

-

Shen, H. C., & Hartwig, J. F. (2015). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Angewandte Chemie International Edition, 54(3), 969-973. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanone oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity | Request PDF. Retrieved from [Link]

-

Bohrium. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Retrieved from [Link]

-

Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401-3411. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 10. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS No. 1000994-95-5), a fluorinated aromatic compound of increasing interest in medicinal chemistry and chemical biology. This document delves into its structural and spectroscopic data, physical characteristics, and safety and handling protocols. Furthermore, it explores the compound's applications as a versatile building block in organic synthesis, particularly in the development of novel chemical probes for proteomics research. The guide is intended to be a valuable resource for researchers utilizing this compound in their work, providing both foundational data and practical insights.

Introduction: The Significance of the Difluoroethyl Moiety in Aryl Halides

This compound is an aromatic compound that merges the synthetic utility of an aryl bromide with the unique physicochemical properties imparted by a 1,1-difluoroethyl substituent. The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing interactions with biological targets. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. This guide aims to provide a detailed characterization of this compound to facilitate its effective use in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its correct identification, handling, and application. The following sections detail the key characteristics of this compound.

General and Physical Properties

Conflicting reports on the physical state of this compound at room temperature exist, with some sources describing it as a liquid and others as a crystalline powder[1]. This suggests that its melting point is close to ambient temperature. It is typically described as a pale yellow or brown substance[1][2].

| Property | Value | Source(s) |

| CAS Number | 1000994-95-5 | |

| Molecular Formula | C₈H₇BrF₂ | |

| Molecular Weight | 221.04 g/mol | |

| Physical Form | Liquid or Crystalline Powder | [1] |

| Color | Pale yellow to brown | [1][2] |

| Boiling Point | 80-82 °C at 10.0 Torr | [1] |

| Density | 1.495 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.503 | |

| Flash Point | 82.2 °C (180.0 °F) |

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

The mass spectrum of this compound is characterized by a distinctive molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[4].

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 220 and 222, corresponding to [C₈H₇⁷⁹BrF₂]⁺ and [C₈H₇⁸¹BrF₂]⁺, respectively[2].

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) to yield fragments at m/z 205 and 207.

-

Cleavage of the C-Br bond, resulting in a fragment at m/z 141 ([C₈H₇F₂]⁺).

-

Loss of a difluoromethyl radical (•CHF₂) is another potential fragmentation pathway.

-

-

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as a set of doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the difluoroethyl group are expected to appear as a triplet in the upfield region due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the difluoroethyl group. The carbon attached to the bromine atom (ipso-carbon) will be shifted upfield due to the "heavy atom effect"[5]. The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show a single resonance for the two equivalent fluorine atoms of the difluoroethyl group. This signal will likely be a quartet due to coupling with the three protons of the adjacent methyl group.

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹[7]

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹[6]

-

C-F stretching: Strong absorptions in the range of 1100-1000 cm⁻¹.

-

C-Br stretching: 690-515 cm⁻¹[7]

-

Aromatic substitution pattern: Bending vibrations in the fingerprint region (900-675 cm⁻¹) will be indicative of the 1,4-disubstitution pattern[6].

Synthesis and Reactivity

This compound can be synthesized from 1-(4-bromophenyl)ethanone via a fluorination reaction using a reagent such as diethylaminosulfur trifluoride (DAST)[2].

Synthetic Protocol

The following is a representative synthetic procedure:

-

Dissolve 1-(4-bromophenyl)ethanone in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon).

-

Slowly add a fluorinating agent (e.g., DAST) to the solution at a controlled temperature.

-

The reaction mixture is then gently heated and stirred overnight.

-

Upon completion, the reaction is quenched by carefully pouring it into ice water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound as a pale yellow liquid[2].

Applications in Research and Development

The dual functionality of a reactive bromine atom and a metabolically stable, lipophilic difluoroethyl group makes this compound a valuable building block in several areas of chemical research.

Chemical Proteomics

This compound is noted for its application in proteomics research[8]. Chemical proteomics utilizes small molecule probes to study protein function and interactions within complex biological systems[9]. This compound can serve as a scaffold for the synthesis of such probes. The aryl bromide moiety can be functionalized through cross-coupling reactions to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of target proteins[9]. The difluoroethyl group can contribute to the binding affinity and selectivity of the probe for its protein target.

Drug Discovery

In the field of drug discovery, particularly in the development of kinase inhibitors, the strategic placement of fluorine atoms is a common tactic to enhance potency and pharmacokinetic properties[10]. The 1,1-difluoroethyl group can serve as a key pharmacophore that interacts with the target protein. The aryl bromide allows for the elaboration of the molecular structure through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of potential drug candidates for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes[11].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[11].

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of chemical biology and medicinal chemistry. Its unique combination of a reactive aryl bromide and a property-modulating difluoroethyl group makes it an attractive starting material for the synthesis of novel chemical probes and potential therapeutic agents. This guide provides a foundational set of physicochemical data and practical insights to support the safe and effective use of this compound in research endeavors.

References

-

Solubility of Things. 1-Bromo-4-fluorobenzene. [Link] (accessed January 3, 2026).

-

StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link] (accessed January 3, 2026).

-

Patsnap. Bromobenzene: Uses, Properties, and Industrial Significance. [Link] (accessed January 3, 2026).

-

PubChem. Bromobenzene. [Link] (accessed January 3, 2026).

-

Royal Society of Chemistry. Supporting Information. [Link] (accessed January 3, 2026).

-

Royal Society of Chemistry. Supporting Information. [Link] (accessed January 3, 2026).

-

Wikipedia. Bromobenzene. [Link] (accessed January 3, 2026).

-

PubChem. 1-Bromo-4-ethylbenzene. [Link] (accessed January 3, 2026).

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[1H NMR] - Spectrum. [Link] (accessed January 3, 2026).

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link] (accessed January 3, 2026).

-

Chemsrc. CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene. [Link] (accessed January 3, 2026).

-

SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. [Link] (accessed January 3, 2026).

-

NIST. Benzene, 1-bromo-4-ethyl-. [Link] (accessed January 3, 2026).

-

Fisher Scientific. This compound, 95%. [Link] (accessed January 3, 2026).

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link] (accessed January 3, 2026).

-

ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... [Link] (accessed January 3, 2026).

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link] (accessed January 3, 2026).

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link] (accessed January 3, 2026).

-

PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. [Link] (accessed January 3, 2026).

-

ATB. 1-Bromo-4-fluorobenzene. [Link] (accessed January 3, 2026).

-

SpectraBase. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts. [Link] (accessed January 3, 2026).

-

Fisher Scientific. This compound, 95%, Thermo Scientific. [Link] (accessed January 3, 2026).

-

PubMed. Fragment-based drug design facilitates selective kinase inhibitor discovery. [Link] (accessed January 3, 2026).

-

MDPI. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link] (accessed January 3, 2026).

-

Michigan State University. Table of Characteristic IR Absorptions. [Link] (accessed January 3, 2026).

-

JBCS. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. [Link] (accessed January 3, 2026).

-

PubChem. 1-Bromo-4-fluorobenzene. [Link] (accessed January 3, 2026).

-

MDPI. Chemical Probes and Activity-Based Protein Profiling for Cancer Research. [Link] (accessed January 3, 2026).

-

ResearchGate. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. [Link] (accessed January 3, 2026).

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link] (accessed January 3, 2026).

-

ChemRxiv. Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. [Link] (accessed January 3, 2026).

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link] (accessed January 3, 2026).

Sources

- 1. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scbt.com [scbt.com]

- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. spectrabase.com [spectrabase.com]

Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety

An In-Depth Technical Guide to 1-Bromo-4-(1,1-difluoroethyl)benzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, reactivity, and handling of this compound (CAS No. 1000994-95-5). This versatile fluorinated building block is of significant interest in the design of novel therapeutics and advanced materials.

In contemporary drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The 1,1-difluoroethyl group, a geminal difluorinated motif, is a particularly valuable bioisostere. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and the acidity of nearby protons (pKa) without significantly increasing molecular size.

This compound serves as a critical starting material, providing a synthetically accessible entry point to this desirable moiety. The aryl bromide handle is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse molecular architectures. This guide offers field-proven insights and detailed protocols to empower scientists to effectively utilize this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000994-95-5 | [1][2] |

| Molecular Formula | C₈H₇BrF₂ | [2][3] |

| Molecular Weight | 221.04 g/mol | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [1][4] |

| Density | 1.495 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.503 | [2] |

| Flash Point | 82.2 °C (180.0 °F) | [2] |

| Purity | Typically ≥95% | [2][5] |

Spectroscopic Characterization

Authenticating the structure and purity of this compound is typically achieved via a combination of spectroscopic methods.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the compound will exhibit a characteristic molecular ion (M+) peak cluster around m/z 220 and 222.[1] This distinctive 1:1 isotopic pattern is the hallmark of a monobrominated compound.

-

¹H NMR: The proton NMR spectrum is expected to show two main features:

-

An aromatic signal in the range of δ 7.4-7.7 ppm, displaying a characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring.

-

A triplet at approximately δ 1.9-2.1 ppm, corresponding to the methyl (-CH₃) protons. The triplet splitting arises from coupling to the two adjacent fluorine atoms (³JHF).

-

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear signature for the -CF₂- group, typically appearing as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH).

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a large C-F coupling constant, appearing as a triplet.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, in addition to C-Br, aromatic C-H, and aliphatic C-H stretching frequencies.[4]

Synthesis: Deoxofluorination Route

The most common and reliable laboratory-scale synthesis of this compound involves the deoxofluorination of the corresponding ketone, 1-(4-bromophenyl)ethanone. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation.

Causality and Experimental Rationale

-

Reagent Choice: DAST is a highly effective fluorinating agent for converting ketones and aldehydes to their corresponding gem-difluoroalkanes. It is preferred over more aggressive reagents like SF₄ for its milder reaction conditions.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon) because DAST and reaction intermediates are sensitive to moisture.[1] Water can hydrolyze DAST, reducing its efficacy and generating corrosive HF.

-

Temperature Control: The reaction is warmed gently to 50 °C to ensure a reasonable reaction rate without promoting decomposition of the DAST reagent or unwanted side reactions.[1]

-

Quenching: The reaction mixture is poured into ice water to safely quench any unreacted DAST, which reacts exothermically with water.[1] This step also facilitates the separation of the organic product from water-soluble byproducts.

-

Purification: Silica gel column chromatography is essential for separating the desired product from unreacted starting material and fluorination byproducts, ensuring high purity.[1]

Detailed Synthesis Protocol

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Quantity | Purpose |

| 1-(4-bromophenyl)ethanone | 3.0 g (15.07 mmol) | Starting Material |

| Dichloromethane (DCM), anhydrous | 30 mL | Solvent |

| DAST | 15.9 mL (120.57 mmol) | Fluorinating Agent |

| Ice Water | ~200 mL | Quenching |

| Magnesium Sulfate (MgSO₄), anhydrous | ~5 g | Drying Agent |

| Silica Gel | As needed | Stationary Phase |

| Eluent (Petroleum Ether:DCM 4:1) | As needed | Mobile Phase |

Step-by-Step Procedure:

-

Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (3.0 g, 15.07 mmol) in 30 mL of anhydrous dichloromethane in a suitable reaction flask.

-

Slowly add DAST (15.9 mL, 120.57 mmol) to the solution at room temperature with stirring. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate PPE.

-

Slowly warm the reaction mixture to 50 °C and maintain this temperature with stirring overnight.

-

After confirming reaction completion (e.g., by TLC or GC-MS), carefully and slowly pour the reaction mixture into a beaker containing ice water.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic phase.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine all organic phases and dry over anhydrous magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a petroleum ether/dichloromethane (4:1) eluent system to yield this compound as a pale yellow liquid (Typical yield: ~77%).[1]

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of its aryl bromide group, which serves as an ideal handle for metal-catalyzed cross-coupling reactions. This functionality allows for the precise and modular construction of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.[6] Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[7][8]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Stille Coupling: Reaction with organostannanes.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with a generic arylboronic acid.

Experimental Rationale:

-

Catalyst System: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle. Phosphine ligands (e.g., from Pd(PPh₃)₄) stabilize the palladium center and modulate its reactivity.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.

-

Solvent: A mixed solvent system, such as dioxane and water or DME, is often used to dissolve both the polar inorganic base and the nonpolar organic substrates.

Step-by-Step Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or recrystallization.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for reproducible results. A multi-technique approach is recommended.

Table 3: Comparison of Analytical Techniques

| Technique | Principle | Application | Advantages | Limitations |

| GC-MS | Separation by volatility, detection by mass | Purity assessment, impurity identification, MW confirmation | High sensitivity and selectivity; provides structural information from fragmentation. | Requires volatile and thermally stable analytes. |

| RP-HPLC | Separation by polarity, UV detection | Quantitative purity analysis, reaction monitoring | Widely applicable, robust, excellent for non-volatile impurities. | Less structural information than MS; requires a chromophore. |

| qNMR | Signal intensity proportional to molar amount | Absolute quantification (purity assay) without a specific reference standard | Highly accurate and precise; provides definitive structural confirmation. | Lower sensitivity compared to GC/LC-MS; requires a high-purity internal standard. |

A typical quality control workflow involves initial purity screening by GC-MS or HPLC, followed by definitive structural confirmation using ¹H and ¹⁹F NMR.

Safety, Handling, and Storage

Proper handling procedures are mandatory when working with this compound.

Hazard Profile:

-

Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3).[2]

-

Irritation: Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).[2]

-

Combustibility: It is a combustible liquid.[9]

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[9]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

-

Store locked up.[9]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[9]

-

The compound is stable under normal storage conditions.[9]

Transportation:

-

This material is classified as a Dangerous Good for transport and may be subject to additional shipping charges and regulations.[3]

Conclusion

This compound is a high-value building block for modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic combination of a versatile aryl bromide handle and the property-modulating 1,1-difluoroethyl group makes it an indispensable tool for researchers. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can safely and effectively leverage this reagent to accelerate the development of novel molecular entities.

References

-

Pharmaffiliates . Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. [Link]

-

SIELC Technologies . 1-Bromo-4-(1,1-dimethylethyl)benzene. [Link]

-

SD Fine-Chem . 1-BROMO-4-FLUOROBENZENE SAFETY DATA SHEET. [Link]

-

Amerigo Scientific . This compound (95%). [Link]

-

MDPI . Advances in Cross-Coupling Reactions. [Link]

-

PubChem . 1-Bromo-4-[difluoro(phenyl)methyl]benzene. [Link]

-

SpectraBase . 1-Bromo-4-fluoro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

PubChem . 1-Bromo-4-(1-bromoethyl)benzene. [Link]

-

ResearchGate . 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

-

Fisher Scientific . This compound, 95%, Thermo Scientific™. [Link]

-

ResearchGate . Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

-

RSC Publishing . Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums.... [Link]

Sources

- 1. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 2. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 6. innospk.com [innospk.com]

- 7. mdpi-res.com [mdpi-res.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 1-Bromo-4-(1,1-difluoroethyl)benzene: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere of a hydroxyl or methoxy group, capable of enhancing metabolic stability and binding affinity. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the key fluorinated building block, 1-Bromo-4-(1,1-difluoroethyl)benzene. Understanding the spectroscopic signature of this compound is paramount for its quality control, reaction monitoring, and the structural elucidation of its downstream derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques in their daily work.

Molecular Structure and Isotopic Considerations

This compound possesses a molecular formula of C₈H₇BrF₂ and a molecular weight of approximately 221.04 g/mol .[1] A key feature influencing its mass spectrum is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for bromine-containing fragments, a critical diagnostic tool in mass spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine nuclei.

¹H NMR Spectroscopy: Probing the Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals in both the aromatic and aliphatic regions. The analysis of chemical shifts (δ), coupling constants (J), and integration values allows for the unambiguous assignment of each proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | H-3, H-5 |

| ~ 7.40 | Doublet | 2H | H-2, H-6 |

| ~ 2.05 | Triplet | 3H | -CH₃ |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is suitable for this compound due to its good solubility and the solvent's well-characterized residual peak. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the coupling patterns in the aromatic region.

The aromatic region is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3 and H-5) are expected to be slightly downfield compared to the protons ortho to the 1,1-difluoroethyl group (H-2 and H-6) due to the deshielding effect of the bromine. The vicinal coupling constant between these aromatic protons is typically in the range of 8-9 Hz.

The aliphatic region will be dominated by the signal from the methyl group. Due to coupling with the two adjacent fluorine atoms, this signal is predicted to appear as a triplet, a consequence of the ³J(H,F) coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the symmetry of the molecule, will dictate the chemical shifts and the number of observed signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 138 | Triplet | C-4 |

| ~ 132 | Singlet | C-2, C-6 |

| ~ 129 | Singlet | C-3, C-5 |

| ~ 125 | Singlet | C-1 |

| ~ 124 | Triplet | -CF₂- |

| ~ 24 | Triplet | -CH₃ |

Expertise & Experience Insights: The carbon directly attached to the two fluorine atoms (C-α of the ethyl group) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J(C,F)). The ipso-carbon of the 1,1-difluoroethyl group (C-4) will also show a triplet, but with a smaller coupling constant due to two-bond coupling (²J(C,F)). The methyl carbon will appear as a triplet due to three-bond coupling (³J(C,F)). The carbon bearing the bromine atom (C-1) is expected to be shielded due to the "heavy atom effect" of bromine.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The chemical shift of the fluorine nuclei is highly dependent on their electronic environment.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 to -110 | Quartet | -CF₂- |

Trustworthiness of the Protocol: For ¹⁹F NMR, it is crucial to use an appropriate reference standard, such as trifluorotoluene, for accurate chemical shift referencing. The spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³J(F,H)).

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

GC-MS Data

A reported Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows the molecular ion peaks at m/z = 220 and 222, corresponding to the M⁺ and [M+2]⁺ ions, respectively.[2] This observation is a definitive confirmation of the presence of one bromine atom in the molecule.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond and fragmentation of the 1,1-difluoroethyl side chain.

Logical Relationship of Fragmentation:

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragment Ions

| m/z | Proposed Fragment | Fragmentation Pathway |

| 220/222 | [C₈H₇BrF₂]⁺˙ | Molecular Ion (M⁺˙) |

| 205/207 | [C₇H₄BrF₂]⁺ | Loss of -CH₃ |

| 141 | [C₈H₇F₂]⁺ | Loss of -Br |

| 125 | [C₇H₄F₂]⁺˙ | Loss of -Br and -CH₃ |

| 155/157 | [C₆H₄Br]⁺ | Benzylic cleavage |

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) with a wider spectral width. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the broadband probe to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the corresponding mass spectrum of the compound.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the NMR and MS analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry provides a detailed and unambiguous structural confirmation. The predictable patterns in the NMR spectra, arising from the substitution on the benzene ring and the unique fluorine couplings, serve as a reliable fingerprint for this important synthetic intermediate. Similarly, the characteristic isotopic pattern of bromine and the logical fragmentation pathways in the mass spectrum offer complementary and definitive structural evidence. The methodologies and data presented in this guide provide a robust framework for the characterization of this and related fluorinated molecules, thereby supporting the advancement of research in medicinal chemistry and materials science.

References

-

Amerigo Scientific. This compound (95%). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene. [Link]

-

SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Bromo-4-fluoro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Tetrahedron Letters. [Link]

-

SpectraBase. 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

-

ChemSrc. CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene. [Link]

-

PubChem. This compound. [Link]

-

Cenmed Enterprises. This compound (C007B-044581). [Link]

Sources

stability and reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene

An In-Depth Technical Guide to the Stability and Reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Role of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Fluorinated motifs, such as the 1,1-difluoroethyl group, are prized for their ability to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound emerges as a particularly valuable building block, offering the dual functionality of a stable, electron-withdrawing difluoroethyl moiety and a versatile aryl bromide handle for synthetic elaboration. This guide provides a comprehensive analysis of its stability profile and reactivity, offering field-proven insights and detailed protocols to empower its effective use in research and development.

Molecular Profile and Physicochemical Properties

This compound (CAS Number: 1000994-95-5) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the para position.[2][3][4] This structure underpins its synthetic utility.

Caption: Structure of this compound.

The table below summarizes its key physicochemical properties, which are essential for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 1000994-95-5 | [2][5][6] |

| Molecular Formula | C₈H₇BrF₂ | [3][4] |

| Molecular Weight | 221.04 g/mol | [3][4] |

| Appearance | Pale yellow liquid | [2][6] |

| Density | 1.495 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.503 | |

| Flash Point | 82.2 °C (180.0 °F) |

Chemical Stability and Handling

A thorough understanding of a compound's stability is critical for ensuring experimental reproducibility, safety, and long-term storage integrity.

Intrinsic Stability

This compound is stable under normal laboratory and storage conditions.[5] Its stability can be attributed to the strong C-F bonds of the difluoroethyl group and the inherent aromaticity of the benzene ring.

Conditions to Avoid and Incompatibilities

While generally stable, its integrity can be compromised under specific conditions. Prudent laboratory practice dictates avoiding the following:

-

Excess Heat and Ignition Sources: The compound is a combustible liquid.[5] It should be kept away from open flames, hot surfaces, and sparks.[5][7]

-

Strong Oxidizing Agents: As with many organic molecules, it may react exothermically with strong oxidizing agents.[5][7]

-

Strong Acids and Bases: While generally robust, prolonged exposure to harsh acidic or basic conditions should be evaluated, particularly at elevated temperatures.[7]

Hazardous Decomposition

Under thermal stress, such as in a fire, decomposition can occur, leading to the release of hazardous products including:

-

Hydrogen bromide (HBr)[5]

Recommended Storage and Handling Protocol

Causality: The following protocol is designed to mitigate risks associated with combustion, chemical incompatibility, and degradation, ensuring the compound's purity is maintained.

-

Storage:

-

Handling:

-

Use only under a chemical fume hood to ensure adequate ventilation.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][9]

-

Avoid all personal contact, including inhalation of vapors and contact with skin or eyes.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

-

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dominated by the aryl bromide moiety, which serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the para-substituted difluoroethyl group enhances the electrophilicity of the carbon atom bonded to bromine, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[10][11] this compound is an excellent substrate for this transformation, allowing for the synthesis of diverse biaryl structures.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl

Causality: This protocol uses a standard palladium catalyst and a phosphine ligand. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[11] A mixture of solvents (e.g., dioxane/water) is often used to ensure all components remain in solution.

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[12][13][14] The choice of phosphine ligand is critical and often depends on the specific amine and aryl halide partners.[15]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-N-phenylaniline

Causality: This protocol employs a common palladium precursor (Pd₂(dba)₃) and a sterically hindered phosphine ligand (XPhos), a combination known for its high efficiency.[14] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[14]

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[14]

-

Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Inerting: Evacuate and backfill the Schlenk tube with argon three times.

-

Reagents: Add aniline (1.1 mmol, 1.1 equiv) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[14]

-

Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Grignard Reagent Formation

The C-Br bond can be converted into a Grignard reagent, transforming the electrophilic aromatic ring into a potent nucleophile.[16] This opens access to a different class of products through reaction with various electrophiles like aldehydes, ketones, and esters.[16][17]

Causality: The formation of a Grignard reagent requires strictly anhydrous conditions, as any protic source (like water) will immediately quench the highly basic reagent.[17][18] Diethyl ether or THF are common solvents as they are aprotic and help stabilize the Grignard reagent.[18] The greater reactivity of the C-Br bond compared to a potential C-Cl bond means selective Grignard formation is possible on molecules containing both.[19]

Experimental Protocol: Preparation of (4-(1,1-Difluoroethyl)phenyl)magnesium bromide

-

Setup: Assemble an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 mmol, 1.5 equiv) into the flask.

-

Activation: Briefly heat the flask under vacuum with a heat gun and then cool under a stream of dry nitrogen. A small crystal of iodine can be added to help initiate the reaction.[17]

-

Initiation: Add a small portion of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) to the magnesium.

-

Propagation: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions.

Synthesis Route

Understanding the synthesis of the title compound is valuable for identifying potential impurities and for process development. A common route involves the geminal difluorination of a ketone precursor.[2]

Caption: Synthesis of this compound via fluorination.

Protocol: Synthesis via Deoxofluorination

Causality: This protocol uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent, which is effective for converting ketones to geminal difluorides. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture.[2]

-

Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (15.0 mmol, 1.0 equiv) in dichloromethane (30 mL).[2]

-

Reagent Addition: Slowly add DAST (120.6 mmol, 8.0 equiv) to the solution. Caution: DAST is toxic and moisture-sensitive.

-

Reaction: Slowly warm the reaction mixture to 50 °C and stir at this temperature overnight.[2]

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into ice water to quench the excess DAST.

-

Extraction: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[2]

-

Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound.[2]

Safety Profile

A comprehensive understanding of the hazards is mandatory for safe handling.

| Hazard Class | Statement | GHS Pictogram | Source(s) |

| Acute Toxicity (Oral) | Toxic if swallowed | Skull/Crossbones | [20] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | Skull/Crossbones | [20] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | Skull/Crossbones | [20] |

| Skin Corrosion/Irritation | Causes skin irritation | Exclamation Mark | [20] |

| Eye Damage/Irritation | Causes serious eye irritation | Exclamation Mark | [20] |

| Respiratory Irritation | May cause respiratory irritation | Exclamation Mark | [20] |

| Physical Hazard | Combustible liquid | Flame | [5] |

Conclusion

This compound is a stable yet highly reactive building block with significant potential in medicinal chemistry and materials science. Its stability under standard conditions simplifies storage and handling, while the aryl bromide functionality provides a reliable and versatile reaction site for constructing complex molecular architectures via modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented in this guide serve as a robust foundation for scientists to confidently and effectively utilize this valuable compound in their research endeavors.

References

-

1-BROMO-4-FLUOROBENZENE - Material Safety Data Sheet. SD Fine-Chem Limited. [Link]

-

1-Bromo-4-fluorobenzene. Wikipedia. [Link]

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Charkit. [Link]

-

This compound, 95%, Thermo Scientific. Fisher Scientific. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

6-CHLORO-1-HEXENE. Organic Syntheses Procedure. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

-

This compound (95%). Amerigo Scientific. [Link]

-

1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. Brainly.in. [Link]

-

Benzene, 1-bromo-4-ethyl-. NIST WebBook. [Link]

-

1-Bromo-4-(1-bromoethyl)benzene. PubChem. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. community.wvu.edu [community.wvu.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. adichemistry.com [adichemistry.com]

- 19. brainly.in [brainly.in]

- 20. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-bromo-4-(1,1-difluoroethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles for each synthetic step. Emphasis is placed on the widely utilized deoxofluorination of an acetophenone precursor. Furthermore, this guide addresses critical safety considerations, purification techniques, and analytical characterization of the final product, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The introduction of the geminal difluoroethyl group onto the bromobenzene scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, which are highly desirable in the design of novel bioactive molecules.[2] This guide focuses on the practical synthesis of this valuable building block, with a primary focus on a robust and scalable two-step approach commencing from bromobenzene.

Synthesis of the Key Precursor: 1-(4-Bromophenyl)ethanone

The immediate precursor to the target molecule is 1-(4-bromophenyl)ethanone. This aryl ketone is most commonly synthesized via the Friedel-Crafts acylation of bromobenzene.

Underlying Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this process, an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, forming a highly electrophilic acylium ion.[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation of the aromatic ring restores aromaticity and yields the desired aryl ketone.[5]

The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group.[6] Therefore, the acylation of bromobenzene will predominantly yield the para-substituted product, 4-bromoacetophenone, due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is adapted from established literature procedures for the synthesis of 4-bromoacetophenone.[3][4][7]

Materials:

-

Bromobenzene

-

Acetic anhydride or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

2% Sodium hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (150 mmol) and dry dichloromethane (50 mL).[7]

-

With stirring, cautiously add bromobenzene (125 mmol).[7]

-

Warm the mixture to approximately 50°C. From the dropping funnel, add acetic anhydride (130 mmol) dropwise to the reaction mixture.[7] An exothermic reaction will occur, and HCl gas will be evolved.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for several hours (the reaction progress can be monitored by thin-layer chromatography).[7]

-

Upon completion, cool the reaction mixture and cautiously pour it onto a mixture of ice (100 g) and concentrated HCl (20 mL) in a beaker.[7] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with MTBE or DCM.[7]

-

Combine the organic extracts and wash them sequentially with water, 2% NaOH solution, and again with water until the washings are neutral.[7]

-

Dry the organic layer over anhydrous K₂CO₃ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

The crude product, 1-(4-bromophenyl)ethanone, can be purified by distillation under reduced pressure or by recrystallization.[7]

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 48-52 °C |

| Boiling Point | 255 °C |

| Density | 1.64 g/mL |

| Table 1: Physicochemical Properties of 1-(4-Bromophenyl)ethanone.[8] |

Deoxofluorination: Synthesis of this compound

The key transformation in this synthetic sequence is the conversion of the carbonyl group of 1-(4-bromophenyl)ethanone into a geminal difluoride. This is achieved through a deoxofluorination reaction, for which diethylaminosulfur trifluoride (DAST) is a commonly employed reagent.

The Role and Mechanism of Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and potent nucleophilic fluorinating agent.[9][10] It is widely used to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[2][11] The reaction of DAST with a carbonyl compound proceeds through the formation of an intermediate alkoxyaminosulfur difluoride.[12] This is followed by a nucleophilic attack of a fluoride ion, leading to the formation of the gem-difluorinated product.[12]

Experimental Protocol: Deoxofluorination of 1-(4-Bromophenyl)ethanone

This protocol is based on a reported synthesis of this compound.[13]

Materials:

-

1-(4-Bromophenyl)ethanone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Ice-water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 1-(4-bromophenyl)ethanone (15.07 mmol) in anhydrous dichloromethane (30 mL) in a suitable reaction flask.[13]

-

Slowly add DAST (120.57 mmol) to the solution.[13]

-

Carefully warm the reaction mixture to 50°C and stir at this temperature overnight.[13]

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Once the reaction is complete, slowly and cautiously pour the reaction mixture into ice water to quench the reaction.[13]

-

Separate the organic phase and extract the aqueous phase three times with dichloromethane.[13]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[13]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.[13]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane (e.g., 4:1) as the eluent to afford this compound as a pale yellow liquid.[13] A yield of approximately 77% has been reported for this transformation.[13]

| Property | Value |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| Appearance | Pale yellow liquid |

| Purity (typical) | ≥95% |

| Table 2: Physicochemical Properties of this compound.[14] |

Safety and Handling of DAST

DAST is a hazardous reagent that must be handled with extreme caution.

-

Reactivity with Water: DAST reacts violently with water, producing highly toxic and corrosive hydrogen fluoride (HF) gas.[11][15] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

-